molecular formula C25H29N7 B5961661 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5961661
M. Wt: 427.5 g/mol
InChI Key: OXVBKVDHWVDQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 3 and 5, a 4-methylphenyl group at position 2, and a piperazine ring linked to a 4,6-dimethylpyrimidine moiety at position 5. Its molecular formula is C25H29N7, with an average molecular mass of 427.556 g/mol and a monoisotopic mass of 427.248444 g/mol . The compound’s ChemSpider ID is 23380870, and it is registered under the CAS number 1203264-55-4 .

The pyrazolo[1,5-a]pyrimidine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer research.

Properties

IUPAC Name

7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7/c1-16-6-8-21(9-7-16)23-20(5)24-26-19(4)15-22(32(24)29-23)30-10-12-31(13-11-30)25-27-17(2)14-18(3)28-25/h6-9,14-15H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVBKVDHWVDQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=NC(=CC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves multiple steps. The primary synthetic route includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using automated synthesizers and high-throughput screening techniques .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically result in the formation of oxidized derivatives of the compound.

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used to reduce the compound, leading to the formation of reduced derivatives.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine (Br₂) and nitric acid (HNO₃). .

Scientific Research Applications

Antiviral Activity

One of the most promising applications of this compound is its role as an inhibitor of the SARS-CoV-2 nsp13 helicase. Research indicates that it effectively disrupts viral replication processes, making it a candidate for developing antiviral therapies against COVID-19. The compound's mechanism involves binding to the viral helicase, inhibiting its function and thereby preventing the virus from replicating within host cells .

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. The pyrazolo-pyrimidine derivatives have shown potential in inhibiting cancer cell lines in vitro, suggesting that this compound may also possess similar anticancer activity .

Neuropharmacology

Research into the neuropharmacological effects of pyrazolo-pyrimidine derivatives indicates potential applications in treating neurological disorders. The compound may influence neurotransmitter systems, possibly offering therapeutic benefits for conditions such as anxiety and depression .

Case Study 1: SARS-CoV-2 Inhibition

A study conducted on the efficacy of various nsp13 inhibitors highlighted this compound's ability to significantly reduce viral load in infected cell cultures. The results demonstrated a dose-dependent response, indicating its potential as a therapeutic agent against COVID-19 .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. These findings were corroborated by molecular docking studies that suggested strong binding affinity to target proteins involved in cancer progression .

Application AreaActivity TypeReference
AntiviralInhibitor of nsp13
AnticancerInduces apoptosis
NeuropharmacologyModulates receptors

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, making the compound effective against diseases like cancer and viral infections .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents at Key Positions Molecular Formula Molecular Weight Key Features
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (Target) Position 2: 4-methylphenyl; Position 7: 4-(4,6-dimethylpyrimidin-2-yl)piperazine C25H29N7 427.56 Enhanced solubility due to piperazine-pyrimidine group; potential kinase inhibition
2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine Position 2: 4-methoxyphenyl; Position 7: morpholine C19H22N4O2 338.40 Reduced steric bulk compared to target compound; lower molecular weight
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine Position 2: 3,4-dimethoxyphenyl; Position 7: 4-ethylpiperazine C22H29N5O2 395.50 Increased hydrophilicity from ethylpiperazine; dimethoxy groups may improve membrane permeability
5,7-Disubstituted pyrazolo[1,5-a]pyrimidines (General Class) Variable substituents at positions 5 and 7 Broad-spectrum activity in anticancer and antimicrobial studies; synthetic flexibility via Pd-catalyzed arylation/alkynylation

Pharmacological Potential

  • Anticancer activity: Derivatives with trifluoromethyl groups (e.g., 7-trifluoromethylpyrazolo[1,5-a]pyrimidines) exhibit selective cytotoxicity in oral squamous cell carcinoma (OSCC) by inducing ferroptosis .
  • Kinase inhibition : Piperazine-linked analogs show enhanced binding to ATP pockets in kinases due to their hydrogen-bonding capacity .
  • Metabolic stability : The 4-methylphenyl group in the target compound may reduce metabolic degradation compared to methoxy-substituted analogs .

Biological Activity

The compound 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, and relevant research findings.

  • Molecular Formula: C25H29N7
  • Molecular Weight: 429.52 g/mol
  • CAS Number: 1015582-31-6

The structure features a pyrazolo[1,5-a]pyrimidine core with various functional groups that may enhance its biological efficacy.

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including:

  • Antiviral Activity: Certain derivatives have shown effectiveness against viral infections, particularly in inhibiting viral replication.
  • Anticancer Properties: Pyrazolo[1,5-a]pyrimidines are being studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Enzyme Inhibition: These compounds often act as inhibitors for various enzymes, including kinases and acetylcholinesterase (AChE).

Table: Summary of Biological Activities

Activity TypeDescription
AntiviralInhibits viral replication; potential applications in antiviral drug development.
AnticancerInduces apoptosis; inhibits cancer cell growth in vitro and in vivo studies.
Enzyme InhibitionInhibits AChE and other enzymes; potential therapeutic applications in neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The primary method includes cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Optimization of synthetic routes is crucial for enhancing yield and purity.

Research Findings

  • Antiviral Studies:
    • A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant antiviral activity against SARS-CoV-2 by inhibiting the nsp13 helicase enzyme .
  • Anticancer Activity:
    • Research indicates that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against breast and lung cancer cells in preclinical models .
  • Enzyme Inhibition:
    • The compound has been evaluated for its inhibitory effects on AChE and other enzymes relevant to neurodegenerative diseases. It displayed potent inhibitory activity with IC50 values comparable to established inhibitors .

Case Studies

Case Study 1: Antiviral Efficacy
A recent study focused on the antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives against SARS-CoV-2. The results indicated that specific modifications to the piperazine moiety significantly enhanced antiviral activity.

Case Study 2: Anticancer Potential
In vitro studies assessed the effect of this compound on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. Q1. What are the standard synthetic methodologies for preparing 7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential coupling reactions:

Core formation : Cyclocondensation of substituted pyrazole precursors with pyrimidine derivatives under reflux conditions (e.g., ethanol or methanol, 6–12 hours) to construct the pyrazolo[1,5-a]pyrimidine core .

Piperazine functionalization : Nucleophilic substitution at the 7-position using 4-(4,6-dimethylpyrimidin-2-yl)piperazine, often catalyzed by Pd or Cu for cross-coupling efficiency .

Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%) to improve yields (>70%) and purity (>95% by HPLC).

Advanced Structural Elucidation

Q. Q2. How can conflicting crystallographic data on substituent conformations in pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Methodological Answer: Use high-resolution single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement . Key steps:

  • Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Apply restraints for disordered substituents (e.g., methyl or phenyl groups) using PART instructions in SHELXL .
  • Validate with complementary techniques (e.g., DFT calculations for bond angles/atomic charges) to resolve ambiguities in piperazine ring puckering or pyrimidine planarity .

Basic Biological Screening

Q. Q3. What in vitro assays are recommended for initial biological activity profiling of this compound?

Methodological Answer: Prioritize assays aligned with pyrazolo[1,5-a]pyrimidine bioactivity:

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization or ADP-Glo™ assays .
  • Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via nonlinear regression .
  • Solubility/pharmacokinetics : Measure logP (shake-flask method) and metabolic stability in liver microsomes .

Advanced Mechanistic Studies

Q. Q4. How can researchers address contradictory data on this compound’s bioactivity across different cell lines?

Methodological Answer:

Orthogonal assays : Confirm target engagement using cellular thermal shift assays (CETSA) or siRNA knockdowns .

Off-target profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific effects .

Microenvironment analysis : Test activity under hypoxic vs. normoxic conditions or with cytokine co-treatment to identify context-dependent mechanisms .

Structure-Activity Relationship (SAR) Exploration

Q. Q5. What structural modifications to the 4,6-dimethylpyrimidin-2-yl-piperazine moiety enhance target selectivity?

Methodological Answer:

Modification Impact on Activity Reference
Replacement with pyridyl groupsReduces off-target kinase binding but lowers solubility
Fluorination at pyrimidine 5-positionImproves metabolic stability and IC₅₀ by 2-fold
Bulky substituents (e.g., tert-butyl)Increases steric hindrance, enhancing selectivity for CDK2 over CDK1

Computational Modeling

Q. Q6. How can molecular docking explain inconsistent binding affinities reported for this compound?

Methodological Answer:

Flexible docking : Use Schrödinger’s Glide with induced-fit protocols to model piperazine ring flexibility .

WaterMap analysis : Identify conserved water molecules in binding pockets that may disrupt ligand interactions .

MD simulations : Run 100 ns trajectories to assess stability of hydrogen bonds between the pyrimidine core and kinase hinge regions (e.g., Glu81 in CDK2) .

Data Interpretation and Validation

Q. Q7. How should researchers validate conflicting cytotoxicity data between 2D vs. 3D cell models?

Methodological Answer:

3D spheroid assays : Use ultra-low attachment plates to culture spheroids and compare IC₅₀ values with 2D monolayers .

Microscopy : Quantify apoptosis (Annexin V/PI staining) and proliferation (Ki67) in both models .

Hypothesis testing : Apply statistical frameworks (e.g., ANOVA with Tukey post hoc) to determine if discrepancies are significant (p < 0.05) .

Advanced Synthetic Challenges

Q. Q8. What strategies mitigate regioselectivity issues during functionalization of the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to steer electrophilic substitution .
  • Metal coordination : Use Pd(OAc)₂ with bidentate ligands (e.g., dppe) to control coupling at the 7-position .
  • Microwave-assisted synthesis : Reduce side reactions by shortening reaction times (30 min vs. 12 hours) .

Interdisciplinary Applications

Q. Q9. How can this compound be adapted for non-oncology applications (e.g., infectious diseases)?

Methodological Answer:

  • Antimicrobial screening : Test against ESKAPE pathogens using broth microdilution assays (CLSI guidelines) .
  • Parasite models : Evaluate antiplasmodial activity in Plasmodium falciparum cultures (IC₅₀ < 1 µM target) .
  • Toxicity profiling : Use zebrafish embryos to assess developmental toxicity (LC₅₀ > 10 µM desirable) .

Translational Research

Q. Q10. What preclinical steps are critical for advancing this compound toward IND submission?

Methodological Answer:

ADME/Tox : Conduct rat PK studies (IV/PO dosing) to calculate clearance (Cl < 30 mL/min/kg) and bioavailability (>20%) .

Safety pharmacology : Screen for hERG inhibition (IC₅₀ > 10 µM) and CYP450 inhibition (IC₅₀ > 50 µM) .

Formulation : Develop amorphous solid dispersions to enhance solubility if logP > 5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.